5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide
CAS No.:
Cat. No.: VC14799366
Molecular Formula: C21H24N4O4S
Molecular Weight: 428.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H24N4O4S |
|---|---|
| Molecular Weight | 428.5 g/mol |
| IUPAC Name | 5-oxo-N-(pyridin-3-ylmethyl)-1-(4-pyrrolidin-1-ylsulfonylphenyl)pyrrolidine-3-carboxamide |
| Standard InChI | InChI=1S/C21H24N4O4S/c26-20-12-17(21(27)23-14-16-4-3-9-22-13-16)15-25(20)18-5-7-19(8-6-18)30(28,29)24-10-1-2-11-24/h3-9,13,17H,1-2,10-12,14-15H2,(H,23,27) |
| Standard InChI Key | USJMXUJBZHLWAW-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)N3CC(CC3=O)C(=O)NCC4=CN=CC=C4 |
Introduction
"5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide" is a synthetic organic compound belonging to the class of pyrrolidine derivatives. These compounds are notable for their structural diversity and potential biological activities, including anticancer, antimicrobial, and antioxidant properties. The specific structure of this compound integrates functional groups such as a pyrrolidine ring, a sulfonamide moiety, and a pyridine substituent, which collectively contribute to its chemical reactivity and potential pharmacological relevance.
Structural Features
The molecular structure of the compound includes:
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A 5-oxo-pyrrolidine core, which is often associated with bioactivity in various therapeutic contexts.
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A pyridin-3-ylmethyl group attached to the nitrogen atom, enhancing its interaction with biological targets.
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A 4-(pyrrolidin-1-ylsulfonyl)phenyl substituent, which introduces a sulfonamide group known for its role in modulating enzyme activity.
Synthesis Pathway
The synthesis of 5-oxo-pyrrolidine derivatives typically involves:
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Cyclization Reactions: Formation of the pyrrolidine ring through condensation or cyclization of precursor molecules.
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Functional Group Modifications: Introduction of sulfonamide and pyridine groups via substitution reactions.
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Purification and Characterization: Techniques such as recrystallization, NMR spectroscopy, and mass spectrometry are used to confirm the structure.
Antioxidant Potential
Compounds with structural similarity to this molecule have shown potent antioxidant activity, often exceeding that of standard antioxidants like ascorbic acid. This activity is attributed to their ability to scavenge free radicals and reduce oxidative stress .
Antimicrobial Effects
The sulfonamide group in these derivatives contributes to antimicrobial activity by inhibiting bacterial enzymes critical for survival .
Research Findings
Applications
The unique structural features of "5-oxo-N-(pyridin-3-ylmethyl)-1-[4-(pyrrolidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide" make it a promising candidate for:
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Development as an anticancer agent due to its selective cytotoxicity.
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Use in antioxidant therapies to mitigate oxidative stress-related diseases.
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Exploration as an antimicrobial agent targeting resistant bacterial strains.
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